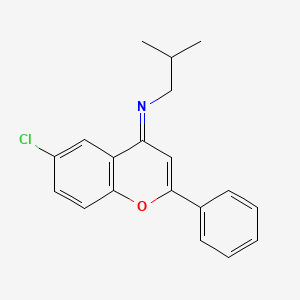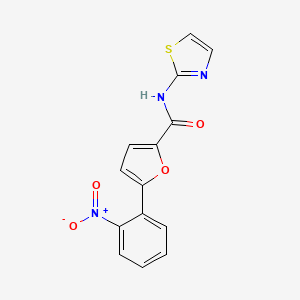
6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine is a 1-benzopyran.
Aplicaciones Científicas De Investigación
Potential Antiproliferative Agents
Research indicates that derivatives of benzopyran-4-imines, such as 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, show potential as antiproliferative agents. A study by Volmajer et al. (2003) involved the preparation of N-chlorobenzopyran-2-imines through the reaction of sodium hypochlorite with benzopyran-2-imines obtained via Knoevenagel condensation, highlighting their potential in antiproliferative applications (Volmajer et al., 2003).
Fragmentation Mechanisms in Mass Spectrometry
In the field of mass spectrometry, the study of benzopyrans, including those similar to 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, reveals unique fragmentation mechanisms. Ramana et al. (1987) noted intramolecular substitutions leading to cyclizations with chlorine ejection during the mass spectral fragmentation of related compounds (Ramana et al., 1987).
Phototransformation Mechanisms
The phototransformation of benzopyrans, including compounds akin to the 6-chloro derivative, has been explored in various studies. Gupta et al. (1995) investigated the photoirradiation of 3-alkoxy-6-chloro-2-(2′-furyl)-4-oxo-4H-1-benzopyrans, uncovering complex ring transformation mechanisms (Gupta et al., 1995).
Crystal Structure Analysis
The crystal structures of benzopyrans, similar to 6-chloro-N-(2-methylpropyl)-2-phenyl-1-benzopyran-4-imine, have been analyzed for insights into their molecular arrangements. Thinagar et al. (2003) studied compounds such as 3,3'-[o-phenylenebis(methyleneoxy)]bis(6-chloroflavone), shedding light on the planarity of the benzopyran moiety and intermolecular hydrogen bonding patterns (Thinagar et al., 2003).
E/Z Isomerization of Imines
The study of E/Z isomerization in imines, including those found in benzopyrans, has been a topic of research. Traven et al. (2008) examined the spectral characteristics of aromatic imines and their dependence on solvents, contributing to the understanding of solvatochromic effects in these compounds (Traven et al., 2008).
Synthesis of Pyran Derivatives
The synthesis of pyran derivatives, related to 6-chloro benzopyrans, has also been studied. Albadi et al. (2014) utilized poly(4-vinylpyridine) as a catalyst for the synthesis of benzopyrans and dihydropyranochromenes, highlighting the efficiency of this method in producing high yields under mild conditions (Albadi et al., 2014).
Propiedades
Fórmula molecular |
C19H18ClNO |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
6-chloro-N-(2-methylpropyl)-2-phenylchromen-4-imine |
InChI |
InChI=1S/C19H18ClNO/c1-13(2)12-21-17-11-19(14-6-4-3-5-7-14)22-18-9-8-15(20)10-16(17)18/h3-11,13H,12H2,1-2H3 |
Clave InChI |
QAIJLJNVSBGMNY-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C1C=C(OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CN=C1C=C(OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B1227101.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227109.png)

![2-(ethylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B1227112.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate](/img/structure/B1227115.png)